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Compound of Interest

Compound Name: Benzyl 3-hydroxyphenylacetate

Cat. No.: B1277242

This guide provides a comprehensive technical overview of Benzyl 3-hydroxyphenylacetate,
a molecule of significant interest to researchers, scientists, and professionals in the field of drug
development. This document delves into its chemical identity, synthesis, physicochemical
properties, and potential applications, offering a foundational resource for its scientific
exploration.

Chemical Identity and Physicochemical Properties

Benzyl 3-hydroxyphenylacetate is an ester characterized by the presence of a benzyl group
attached to the carboxylate of 3-hydroxyphenylacetic acid. This structural feature imparts
specific chemical and physical properties that are crucial for its handling, characterization, and
application.

CAS Number: 295320-25-1[1][2][3]

Molecular Formula: C1sH1403[1][2][3]

Molecular Weight: 242.27 g/mol [1][2][3]

Synonyms: 3-Hydroxyphenylacetic acid benzyl ester, Benzyl 2-(3-hydroxyphenyl)acetate[1]

A summary of its key physicochemical properties is presented in Table 1.
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Property Value Source
CAS Number 295320-25-1 [1][21[3]
Molecular Formula C15H1403 [11[2][3]
Molecular Weight 242.27 g/mol [1112][3]
Appearance Cream to pale brown powder

Melting Point 76.5-82.5 °C

Assay (GC) >97.5%

Synthesis of Benzyl 3-hydroxyphenylacetate

The synthesis of Benzyl 3-hydroxyphenylacetate is typically achieved through the
esterification of 3-hydroxyphenylacetic acid with benzyl alcohol. Several established methods
can be employed, with the choice often depending on the desired scale, purity requirements,
and available reagents. The two most common and effective methods are Fischer-Speier
esterification and Steglich esterification.

Fischer-Speier Esterification

This classical method involves the direct reaction of a carboxylic acid and an alcohol in the
presence of a strong acid catalyst, typically sulfuric acid (H2SOa4) or p-toluenesulfonic acid (p-
TsOH). The reaction is driven to completion by removing the water formed as a byproduct,
often through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Fischer-Speier Esterification

o Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a
reflux condenser, combine 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.),
and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in a suitable solvent such as
toluene.

e Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected
in the Dean-Stark trap.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.fishersci.ca/shop/products/benzyl-3-hydroxyphenylacetate-98-thermo-scientific/p-7027706
https://www.researchgate.net/figure/Figure-S1-a-1-H-NMR-spectrum-CDCl-3-and-b-13-C-NMR-of-benzyl_fig3_26287554
https://pubmed.ncbi.nlm.nih.gov/35057508/
https://www.fishersci.ca/shop/products/benzyl-3-hydroxyphenylacetate-98-thermo-scientific/p-7027706
https://www.researchgate.net/figure/Figure-S1-a-1-H-NMR-spectrum-CDCl-3-and-b-13-C-NMR-of-benzyl_fig3_26287554
https://pubmed.ncbi.nlm.nih.gov/35057508/
https://www.fishersci.ca/shop/products/benzyl-3-hydroxyphenylacetate-98-thermo-scientific/p-7027706
https://www.researchgate.net/figure/Figure-S1-a-1-H-NMR-spectrum-CDCl-3-and-b-13-C-NMR-of-benzyl_fig3_26287554
https://pubmed.ncbi.nlm.nih.gov/35057508/
https://www.benchchem.com/product/b1277242?utm_src=pdf-body
https://www.benchchem.com/product/b1277242?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the
starting material is consumed.

e Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic
layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCOs) to
neutralize the acid catalyst, followed by brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The crude product can be further purified by column
chromatography on silica gel to yield pure Benzyl 3-hydroxyphenylacetate.

Click to download full resolution via product page

Steglich Esterification

The Steglich esterification is a milder alternative that utilizes a coupling agent, typically N,N'-
dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method
Is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of
the Fischer-Speier esterification.

Experimental Protocol: Steglich Esterification

e Reactant Charging: To a solution of 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2
eg.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g.,
dichloromethane, DCM) in a round-bottom flask, add DCC (1.1 eq.) portion-wise at 0 °C
under an inert atmosphere.

» Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
¢ Monitoring: Monitor the reaction progress by TLC.

o Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed
by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid (HCI),
saturated aqueous sodium bicarbonate (NaHCOs), and brine.
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 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. The crude product is then purified by column chromatography.

Click to download full resolution via product page

Spectroscopic Characterization

The structural elucidation and purity assessment of Benzyl 3-hydroxyphenylacetate are
performed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of Benzyl 3-hydroxyphenylacetate is expected to exhibit characteristic
absorption bands corresponding to its functional groups. A broad peak in the region of 3500-
3200 cm~1is indicative of the phenolic hydroxyl (-OH) group. A strong absorption band around
1735 cm~1 corresponds to the carbonyl (C=0) stretching of the ester group. Aromatic C-H
stretching vibrations are typically observed around 3100-3000 cm~1, and C=C stretching
vibrations for the aromatic rings appear in the 1600-1450 cm~1* region. The C-O stretching of
the ester will be visible in the 1300-1000 cm~?* range.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum provides detailed information about the chemical
environment of the hydrogen atoms. The aromatic protons of the benzyl and hydroxyphenyl
rings are expected to resonate in the downfield region, typically between & 6.7 and 7.5 ppm.
The two methylene protons of the benzyl group (-OCH2Ph) would appear as a singlet around &
5.1 ppm. The methylene protons adjacent to the carbonyl group (-CH2COO-) would also
appear as a singlet, but further upfield, around & 3.6 ppm. The phenolic hydroxyl proton will
likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent
and concentration.

13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
The carbonyl carbon of the ester group is expected to be the most downfield signal, typically
around o 171 ppm. The aromatic carbons will resonate in the region of 6 115-158 ppm. The
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benzylic methylene carbon (-OCH2zPh) is expected around & 67 ppm, and the methylene
carbon adjacent to the carbonyl group (-CH2COO-) would be found around & 41 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak (M*) for Benzyl 3-hydroxyphenylacetate would be
observed at m/z 242. Key fragmentation patterns would likely include the loss of the benzyl
group (m/z 91) and the tropylium ion rearrangement, as well as fragmentation corresponding to
the 3-hydroxyphenylacetyl moiety.

Applications in Drug Development

Benzyl 3-hydroxyphenylacetate serves as a valuable building block and intermediate in the
synthesis of more complex molecules with potential therapeutic applications. Its utility in drug
development stems from the combined properties of the 3-hydroxyphenylacetic acid and
benzyl ester moieties.

Prodrug Strategies

The ester linkage in Benzyl 3-hydroxyphenylacetate makes it a suitable candidate for
prodrug design.[5][6] Ester prodrugs are often employed to enhance the lipophilicity of a parent
drug, thereby improving its absorption and bioavailability.[5][7] In this context, Benzyl 3-
hydroxyphenylacetate can be considered a prodrug of 3-hydroxyphenylacetic acid. The
benzyl group can be cleaved in vivo by esterases to release the active 3-hydroxyphenylacetic
acid.[5]

Biological Activity of the Core Structure

3-Hydroxyphenylacetic acid, the parent carboxylic acid, is a known metabolite of dietary
flavonoids and has been shown to possess biological activities, including vasorelaxant effects
which may contribute to blood pressure reduction.[3][8] By masking the polar carboxylic acid
group, the benzyl ester derivative can potentially modulate the pharmacokinetic profile of the
active parent compound, allowing for controlled release and targeted delivery. Phenolic
compounds, in general, are widely investigated for their antioxidant, anti-inflammatory, and
anticancer properties, making derivatives like Benzyl 3-hydroxyphenylacetate interesting
candidates for further biological evaluation.[9]
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Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling
Benzyl 3-hydroxyphenylacetate. It is recommended to handle this compound in a well-
ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat, should be worn.[10] For specific handling and disposal procedures, it is
essential to consult the material safety data sheet (MSDS) provided by the supplier. While
specific toxicity data for Benzyl 3-hydroxyphenylacetate is not readily available, related
compounds like benzyl acetate are known to be harmful if swallowed or inhaled and can cause
skin and eye irritation.[11]

Conclusion

Benzyl 3-hydroxyphenylacetate is a compound with significant potential in the realm of
medicinal chemistry and drug development. Its synthesis is achievable through well-established
esterification methods, and its structure can be readily confirmed by standard spectroscopic
techniques. The primary value of this molecule lies in its potential as a prodrug for the
biologically active 3-hydroxyphenylacetic acid, offering a strategy to enhance its
pharmacokinetic properties. Further research into the specific biological activities and
therapeutic applications of Benzyl 3-hydroxyphenylacetate is warranted to fully elucidate its
potential in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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